

# 2-Amino-5-fluorobenzamide chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Amino-5-fluorobenzamide

Cat. No.: B107079

[Get Quote](#)

An In-depth Technical Guide to **2-Amino-5-fluorobenzamide**: Properties, Synthesis, and Applications in Modern Drug Discovery

## Authored by a Senior Application Scientist

This guide provides an in-depth examination of **2-Amino-5-fluorobenzamide**, a pivotal building block in contemporary medicinal chemistry. We will move beyond a simple recitation of facts to explore the structural nuances, chemical reactivity, and strategic applications that make this compound a valuable tool for researchers and drug development professionals. Our focus will be on the causality behind its properties and the rationale for its use in complex molecular syntheses.

## Core Molecular Profile and Physicochemical Properties

**2-Amino-5-fluorobenzamide** (CAS RN: 63069-49-8), also known as 5-Fluoroanthranilamide, is a substituted benzamide that has garnered significant interest for its role in the development of targeted therapeutics.<sup>[1]</sup> Its structure is characterized by a benzene ring functionalized with an amino group, a carboxamide group, and a fluorine atom. The strategic placement of these groups, particularly the electron-withdrawing fluorine atom and the ortho-amino group, dictates its unique chemical behavior and utility.

The fluorine atom is a critical feature. Its high electronegativity influences the electron density of the aromatic ring, affecting both the reactivity of the other substituents and the overall pharmacokinetic properties of molecules derived from it. In drug design, fluorine incorporation can enhance metabolic stability, membrane permeability, and binding affinity to target proteins. [2]

## Structural and Chemical Identity

The fundamental identity of this compound is established by its molecular formula and structure.

Caption: 2D Chemical Structure of **2-Amino-5-fluorobenzamide**.

## Physicochemical Data Summary

The physical properties of a compound are critical for its handling, storage, and application in synthesis. The following table summarizes the key physicochemical data for **2-Amino-5-fluorobenzamide**, compiled from various authoritative sources.

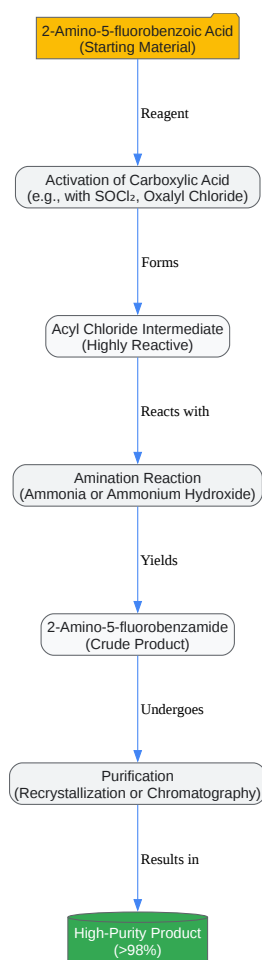
Property	Value	Source(s)
CAS Registry Number	63069-49-8	[3][4]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> FN <sub>2</sub> O	[1][4]
Molecular Weight	154.14 g/mol	[1][3]
Appearance	White crystalline powder	[3]
Melting Point	143–150 °C	[3][4]
Boiling Point	259.3 °C (Predicted)	[3][4]
Density	1.34–1.35 g/cm <sup>3</sup>	[3][4]
Flash Point	110.6 °C	[3][4]
Solubility	Soluble in organic solvents such as ethanol and acetone.	[3]
Storage Temperature	2–8 °C, protect from light and moisture.	[3]

## Synthesis and Manufacturing

The synthesis of **2-Amino-5-fluorobenzamide** is a critical process for its availability in research and development. While multiple proprietary methods exist, a common and illustrative approach involves the amidation of a corresponding benzoic acid derivative. This highlights a fundamental transformation in organic chemistry that is both reliable and scalable.

### Representative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis, starting from a plausible precursor, 2-amino-5-fluorobenzoic acid. This pathway is chosen for its didactic value, demonstrating key chemical transformations.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **2-Amino-5-fluorobenzamide**.

## Experimental Protocol: Amidation of 2-Amino-5-fluorobenzoic Acid

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Objective: To synthesize **2-Amino-5-fluorobenzamide** from 2-amino-5-fluorobenzoic acid.

Materials:

- 2-amino-5-fluorobenzoic acid (1 equivalent)
- Thionyl chloride ( $\text{SOCl}_2$ ) (1.2 equivalents)
- Anhydrous Dichloromethane (DCM)
- Concentrated Ammonium Hydroxide ( $\text{NH}_4\text{OH}$ )
- Ice bath
- Magnetic stirrer and heating mantle
- Standard laboratory glassware

Procedure:

- Acid Chloride Formation:
  - Suspend 2-amino-5-fluorobenzoic acid in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
  - Slowly add thionyl chloride dropwise to the suspension at room temperature.
  - After the addition is complete, heat the mixture to reflux (approx.  $40^\circ\text{C}$ ) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution. The progress can be monitored by TLC.

- Causality Note: Thionyl chloride converts the less reactive carboxylic acid into a highly reactive acyl chloride, which is susceptible to nucleophilic attack by ammonia. Refluxing ensures the reaction goes to completion.
- Ammonia Quench (Amidation):
  - Cool the reaction mixture to 0°C using an ice bath.
  - In a separate flask, prepare a solution of concentrated ammonium hydroxide in an ice bath.
  - Slowly and carefully add the acyl chloride solution from Step 1 to the cold ammonium hydroxide solution with vigorous stirring. This reaction is highly exothermic.
  - Causality Note: The slow addition to a cooled, stirred solution of ammonia controls the exotherm and ensures efficient formation of the primary amide over side reactions.
- Isolation and Purification:
  - Allow the mixture to stir for an additional 1-2 hours as it slowly warms to room temperature.
  - The product, **2-Amino-5-fluorobenzamide**, will precipitate out of the solution.
  - Collect the solid precipitate by vacuum filtration and wash with cold water to remove any ammonium salts.
  - The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a high-purity crystalline solid.[\[3\]](#)
- Validation:
  - Confirm the identity and purity of the final product using analytical techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry, and Melting Point analysis. The purity should be >98% for use in sensitive applications.

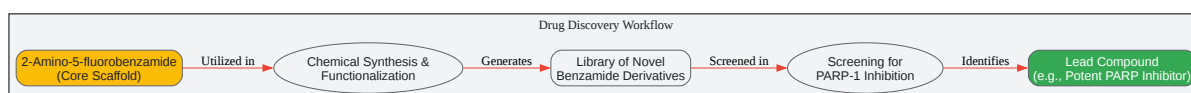
# Applications in Drug Discovery and Medicinal Chemistry

**2-Amino-5-fluorobenzamide** is not an active pharmaceutical ingredient (API) itself but is a crucial intermediate or building block. Its structure is a key pharmacophore found in several classes of therapeutic agents, most notably in the development of PARP inhibitors.[5][6]

## Role as a Key Intermediate for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA damage repair.[7] [8] In cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death—a concept known as synthetic lethality.[8]

The benzamide moiety is a well-established pharmacophore that mimics the nicotinamide portion of the NAD<sup>+</sup> substrate, binding to the catalytic domain of the PARP enzyme.[6] **2-Amino-5-fluorobenzamide** provides this essential scaffold, onto which further chemical complexity can be built to enhance potency and selectivity.



[Click to download full resolution via product page](#)

Caption: Role of **2-Amino-5-fluorobenzamide** in a typical drug discovery workflow.

## Other Synthetic Applications

Beyond PARP inhibitors, **2-Amino-5-fluorobenzamide** is a versatile reagent for preparing various heterocyclic compounds. It is particularly useful for synthesizing quinazolinones and benzooxazinones, which are privileged structures in medicinal chemistry with a wide range of biological activities.[1]

## Safety, Handling, and Regulatory Information

Proper handling of **2-Amino-5-fluorobenzamide** is essential to ensure laboratory safety. It is classified as a substance that causes skin and serious eye irritation.[9]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]
- Precautionary Statements:
  - P264: Wash skin thoroughly after handling.[9]
  - P280: Wear protective gloves/eye protection/face protection.[9]
  - P302 + P352: IF ON SKIN: Wash with plenty of water.[9]
  - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this chemical.[3][9] Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) away from light and moisture to maintain its integrity.[3]

## Conclusion

**2-Amino-5-fluorobenzamide** represents more than just a chemical reagent; it is an enabling tool in the field of drug discovery. Its carefully arranged functional groups, particularly the synthetically versatile amino and amide functions combined with the modulating effect of the fluorine atom, provide a robust platform for creating novel molecules with therapeutic potential. Understanding its core properties, synthetic pathways, and strategic applications allows researchers to fully leverage this compound in the rational design of next-generation pharmaceuticals, particularly in the promising area of oncology with PARP inhibitors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lbaochemicals.com [lbaochemicals.com]
- 4. chembk.com [chembk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP-1 Inhibitors | Semantic Scholar [semanticscholar.org]
- 7. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [2-Amino-5-fluorobenzamide chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b107079#2-amino-5-fluorobenzamide-chemical-properties-and-structure]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)